molecular formula C10H7FINO B8752892 3-Fluoro-4-iodo-6-methoxyquinoline

3-Fluoro-4-iodo-6-methoxyquinoline

Cat. No.: B8752892
M. Wt: 303.07 g/mol
InChI Key: WDTCYDQYUFTEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-iodo-6-methoxyquinoline (CAS: 426842-84-4) is a halogenated quinoline derivative with a molecular formula of C₁₀H₇FINO and a molecular weight of 303.07 g/mol . Its structure features substituents at positions 3 (fluoro), 4 (iodo), and 6 (methoxy) on the quinoline core. The iodine atom introduces significant steric bulk and polarizability, while the methoxy group contributes electron-donating effects. This compound is primarily used in pharmaceutical research and organic synthesis due to its reactive iodine moiety, which facilitates cross-coupling and substitution reactions.

Properties

Molecular Formula

C10H7FINO

Molecular Weight

303.07 g/mol

IUPAC Name

3-fluoro-4-iodo-6-methoxyquinoline

InChI

InChI=1S/C10H7FINO/c1-14-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3

InChI Key

WDTCYDQYUFTEFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)F)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below highlights key structural and functional differences between 3-Fluoro-4-iodo-6-methoxyquinoline and analogous quinoline derivatives:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Reactivity Applications References
This compound 3-F, 4-I, 6-OCH₃ 303.07 High leaving group ability (I), moderate lipophilicity Drug synthesis, catalysis
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4-NH₂, 2-ClPh, 3-OCH₃Ph - Solid (mp 223–225°C), Pd-catalyzed synthesis Material science, ligands
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-ClPh, 4-(3,4-diOCH₃)Ph, 6-OCH₃, 3-CH₃ - Enhanced lipophilicity (CH₃), bioactivity Anticancer drug candidates
7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid 7-F, 4-OH, 6-OCH₃, 3-COOH - High polarity (COOH), acidic Metal chelation, antibiotics
4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline 4-Cl, 7-F, 3-I, 6-OCH₃ 337.52 Multi-halogenated, light-sensitive Research intermediates
Key Observations:
  • Halogen Effects: The iodine substituent in this compound enhances its reactivity in substitution reactions compared to chloro or fluoro analogues (e.g., 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline) . Iodine’s larger atomic radius also increases molecular weight and polarizability.
  • Electronic Effects: Methoxy groups (electron-donating) in the main compound contrast with electron-withdrawing groups like trifluoromethyl (e.g., Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in ), altering the quinoline ring’s electronic density and reactivity .

Physicochemical Properties

  • Solubility: Methoxy groups improve organic solubility, whereas carboxylic acid derivatives (e.g., 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid) exhibit higher aqueous solubility due to ionization .
  • Stability: Iodinated compounds like the main compound may require light-protected storage (2–8°C), as indicated for 4-Chloro-7-fluoro-3-iodo-6-methoxyquinoline .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-fluoro-4-iodo-6-methoxyquinoline in academic laboratories?

  • Methodology : A common approach involves cyclization of substituted aniline precursors. For example, starting with 2-amino-4-fluorobenzoic acid, followed by iodination at position 4 using iodine monochloride (ICl) in acetic acid. Methoxy group introduction can be achieved via nucleophilic substitution with sodium methoxide under anhydrous conditions . Key reagents include phosphorus oxychloride (POCl₃) for cyclization and palladium catalysts for cross-coupling if further functionalization is needed .
  • Critical Parameters : Control reaction temperature (<100°C) during iodination to avoid side reactions. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC-MS : For purity assessment (target ≥98%) and detection of halogenated byproducts.
  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine placement (δ ~ -110 ppm for aromatic F); ¹H NMR to verify methoxy protons (δ ~3.9 ppm) .
  • X-ray Crystallography : Resolves iodine positioning and confirms stereoelectronic effects on quinoline’s aromatic system .

Q. What are the key reactivity patterns of this compound in substitution reactions?

  • Nucleophilic Substitution : The iodo group at position 4 is highly reactive toward Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) for diversifying the quinoline core. Fluorine at position 3 typically remains inert under mild conditions but can participate in SNAr reactions under strong bases (e.g., KOtBu) .
  • Oxidation/Reduction : The methoxy group is stable to common reductants (e.g., NaBH₄), but iodine may be replaced under radical conditions (e.g., Bu₃SnH/AIBN) .

Advanced Research Questions

Q. How does the electronic profile of this compound influence its biological activity?

  • Structure-Activity Relationship (SAR) :

SubstituentPositionElectronic EffectBioactivity Impact
-F3Strong σ-withdrawingEnhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
-I4Polarizable, bulkyFacilitates halogen bonding with target proteins; may reduce solubility .
-OCH₃6Electron-donatingModulates π-stacking interactions in DNA intercalation .
  • Data Interpretation : Conflicting reports on iodine’s role in cytotoxicity (e.g., vs. 20) may arise from assay-specific conditions (e.g., cell line variability). Validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies resolve contradictions in reported biological activities of halogenated quinolines?

  • Case Study : If one study reports high antimicrobial activity () while another shows low efficacy ():

Re-examine purity : Trace metal contaminants (e.g., Pd residues from coupling reactions) can skew bioassays .

Solvent Effects : Activity may vary in DMSO vs. aqueous buffers due to aggregation.

Target Specificity : Confirm if discrepancies stem from off-target interactions via proteomic profiling .

Q. How can computational modeling optimize the design of this compound derivatives?

  • Methods :

  • DFT Calculations : Predict regioselectivity in substitution reactions (e.g., Fukui indices for iodine vs. fluorine sites) .
  • Molecular Docking : Screen virtual libraries against targets (e.g., topoisomerase II) to prioritize analogs with improved binding affinity .
    • Validation : Compare computed vs. experimental IC₅₀ values to refine force field parameters .

Experimental Design Considerations

Q. What controls are essential when testing this compound in cytotoxicity assays?

  • Negative Controls : Include parent quinoline (without substituents) to isolate substituent effects.
  • Solvent Controls : Account for DMSO cytotoxicity by limiting final concentration to <0.1% .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation pathways .

Q. How to troubleshoot low yields in the iodination step of this compound synthesis?

  • Potential Fixes :

  • Alternative Iodinating Agents : Replace ICl with N-iodosuccinimide (NIS) in triflic acid for milder conditions .
  • Catalytic Systems : Use CuI/1,10-phenanthroline to enhance regioselectivity .
    • Byproduct Analysis : Monitor reaction progress with TLC (Rf ~0.5 in hexane:EtOAc 7:3) to detect di-iodinated species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.